molecular formula C12H13BrFNO2 B12068137 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12068137
M. Wt: 302.14 g/mol
InChI Key: OUMMWMVKQJRRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a bromine and fluorine-substituted phenoxy group attached to a pyrrolidinyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and pyrrolidine.

    Formation of the Ether Linkage: The phenol group of 4-bromo-2-fluorophenol is reacted with an appropriate alkylating agent to form the phenoxy group.

    Attachment of the Ethanone Group: The phenoxy compound is then reacted with a suitable reagent to introduce the ethanone group.

    Final Coupling: The pyrrolidine is introduced to the ethanone group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Materials Science: Utilized in the synthesis of novel materials with specific properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate biochemical pathways related to its intended application, such as inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(4-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs. These properties may include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H13BrFNO2/c13-9-3-4-11(10(14)7-9)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2

InChI Key

OUMMWMVKQJRRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.